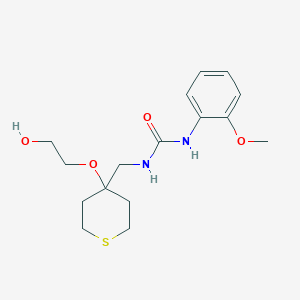

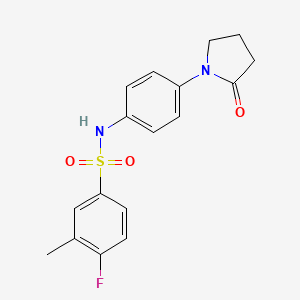

Methyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It also contains a dimethoxyphenyl group, which is a phenyl group substituted with two methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline core would provide a bicyclic structure, with additional complexity added by the dimethoxyphenyl and carboxylate groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as the Suzuki–Miyaura cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate group could make the compound acidic, while the aromatic rings could contribute to its stability .Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Methyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate is a compound that falls within the broader family of quinoline derivatives, known for their diverse applications in medicinal chemistry and chemical synthesis. This compound and its relatives have been the subject of numerous studies aimed at exploring their potential in various scientific and therapeutic contexts.

Acid Cyclization and Heterocyclic Synthesis : Research into amino-substituted heterocycles, such as those related to the synthesis of quinoline derivatives, has shown the potential for creating a variety of complex molecular structures. These compounds have been obtained through reactions involving amino-phenyl maleimides and methyl esters of amino-phenyl thiophene-2-carboxylic acids, highlighting the versatility of quinoline-based compounds in synthesizing novel heterocyclic compounds (Zinchenko et al., 2009).

Antibacterial Activities : The synthesis of quinoline-3-carboxylic acids and their derivatives has been extensively studied for their antibacterial properties. These compounds have demonstrated potent activity against a range of both Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents (Miyamoto et al., 1990). Furthermore, the design of fluoroquinolones with novel N-1 substituents has led to compounds with significantly enhanced antibacterial activities, offering insights into the development of new therapeutic agents (Kuramoto et al., 2003).

Synthesis of Novel Derivatives : Research has also focused on the synthesis of novel derivatives of quinoline, including the preparation of spirocyclopentane tetrahydroisoquinolines and functional substitution to create compounds with potential pharmacological applications (Aghekyan et al., 2009). These synthetic efforts contribute to the expansion of quinoline-based compounds in drug development and chemical research.

Anticancer and Antihypoxic Activities : The exploration of quinoline derivatives in cancer research has led to the identification of compounds with moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016). Additionally, some derivatives have shown promising antihypoxic effects, suggesting their potential use in managing conditions associated with hypoxia (Ukrainets et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O6/c1-27-14-7-13(8-15(9-14)28-2)23-20(25)11-30-19-10-18(21(26)29-3)24-17-5-4-12(22)6-16(17)19/h4-10H,11H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDIPLPELNPVEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B2941379.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2941384.png)

![(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2941386.png)

![3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclopentylacetamide](/img/structure/B2941390.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2941392.png)